molecular formula C5H6N2O3 B039199 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) CAS No. 112977-55-6

4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI)

Cat. No. B039199
M. Wt: 142.11 g/mol
InChI Key: NPYOUSBUDWWLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) is a chemical compound that belongs to the class of pyrimidinediones. It has been found to have various applications in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) is not well understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with the synthesis of DNA.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) have not been extensively studied. However, it has been found to have antitumor and anti-inflammatory activities.

Advantages And Limitations For Lab Experiments

One advantage of using 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) in lab experiments is its unique properties, which make it a useful starting material for the synthesis of other compounds. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI). One direction is to further investigate its antitumor and anti-inflammatory activities. Another direction is to explore its potential as a starting material for the synthesis of other compounds. Additionally, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.
In conclusion, 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) is a chemical compound that has various applications in scientific research. Its unique properties make it a useful starting material for the synthesis of other compounds. However, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) can be achieved through a multi-step process. The first step involves the reaction of 2,4-pentanedione with urea to form 4,6-dioxoheptanedioic acid. The second step involves the reaction of 4,6-dioxoheptanedioic acid with methanol and sulfuric acid to form 4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI).

Scientific Research Applications

4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI) has been found to have various applications in scientific research. It has been used as a starting material for the synthesis of other compounds. It has also been used as a reagent in organic synthesis. In addition, it has been found to have antitumor and anti-inflammatory activities.

properties

CAS RN

112977-55-6

Product Name

4,6(1H,5H)-Pyrimidinedione, 2-methoxy-(9CI)

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

2-methoxy-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C5H6N2O3/c1-10-5-6-3(8)2-4(9)7-5/h2H2,1H3,(H,6,7,8,9)

InChI Key

NPYOUSBUDWWLBR-UHFFFAOYSA-N

SMILES

COC1=NC(=O)CC(=O)N1

Canonical SMILES

COC1=NC(=O)CC(=O)N1

synonyms

4,6(1H,5H)-Pyrimidinedione, 2-methoxy- (9CI)

Origin of Product

United States

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